molecular formula C14H14N2O2 B13547457 3-(2-methyl-1H-indol-1-yl)-2,6-Piperidinedione

3-(2-methyl-1H-indol-1-yl)-2,6-Piperidinedione

Cat. No.: B13547457
M. Wt: 242.27 g/mol
InChI Key: HDBNJVIQOBORPA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methyl-1H-indol-1-yl)piperidine-2,6-dione typically involves the reaction of 2-methylindole with piperidine-2,6-dione under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-(2-methyl-1H-indol-1-yl)piperidine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives .

Scientific Research Applications

3-(2-methyl-1H-indol-1-yl)piperidine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(2-methyl-1H-indol-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the piperidine ring can modulate the compound’s overall activity. These interactions can lead to the activation or inhibition of specific pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-methyl-1H-indol-1-yl)piperidine-2,6-dione
  • 3-(5-bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-2,6-dione
  • 3-(4-((4,6-dimethylpyrimidin-2-ylamino)methylsulfonyl)phenylimino)piperidine-2,6-dione

Uniqueness

3-(2-methyl-1H-indol-1-yl)piperidine-2,6-dione is unique due to its specific combination of indole and piperidine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

3-(2-methylindol-1-yl)piperidine-2,6-dione

InChI

InChI=1S/C14H14N2O2/c1-9-8-10-4-2-3-5-11(10)16(9)12-6-7-13(17)15-14(12)18/h2-5,8,12H,6-7H2,1H3,(H,15,17,18)

InChI Key

HDBNJVIQOBORPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2N1C3CCC(=O)NC3=O

Origin of Product

United States

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